molecular formula C9H8Br3N3 B13952668 2-(2,4,6-Tribromophenylimino)imidazolidine CAS No. 22683-09-6

2-(2,4,6-Tribromophenylimino)imidazolidine

Cat. No.: B13952668
CAS No.: 22683-09-6
M. Wt: 397.89 g/mol
InChI Key: VLIOPSQKHBKZCF-UHFFFAOYSA-N
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Description

2-(2,4,6-Tribromoanilino)-2-imidazoline is a chemical compound that features a tribromoaniline moiety attached to an imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Tribromoanilino)-2-imidazoline typically involves the bromination of aniline to form 2,4,6-tribromoaniline, followed by the reaction with imidazoline. The bromination of aniline is carried out by treating aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid . The reaction conditions are usually mild, and the product precipitates out as a white solid .

Industrial Production Methods

Industrial production methods for 2,4,6-tribromoaniline involve the use of an electrolytic cell where benzene is used as the raw material, bromine salt as the bromine source, and nitric acid as the electrolyte. This method ensures a high yield and efficient utilization of bromine atoms .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Tribromoanilino)-2-imidazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the tribromoaniline moiety can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Conditions for these reactions typically involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2,4,6-Tribromoanilino)-2-imidazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Tribromoanilino)-2-imidazoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromoaniline: A precursor to 2-(2,4,6-Tribromoanilino)-2-imidazoline, used in similar applications.

    2,4,6-Tribromophenol: Another brominated compound with applications in flame retardants and pharmaceuticals.

    2,4,6-Tribromoanisole: Used in organic synthesis and as a fungicide

Uniqueness

2-(2,4,6-Tribromoanilino)-2-imidazoline is unique due to its combination of a tribromoaniline moiety with an imidazoline ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

CAS No.

22683-09-6

Molecular Formula

C9H8Br3N3

Molecular Weight

397.89 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H8Br3N3/c10-5-3-6(11)8(7(12)4-5)15-9-13-1-2-14-9/h3-4H,1-2H2,(H2,13,14,15)

InChI Key

VLIOPSQKHBKZCF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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